

Scientific Rationale and Preclinical Data

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Compound Focus: **4Sc-203**

CAS No.: 895533-09-2

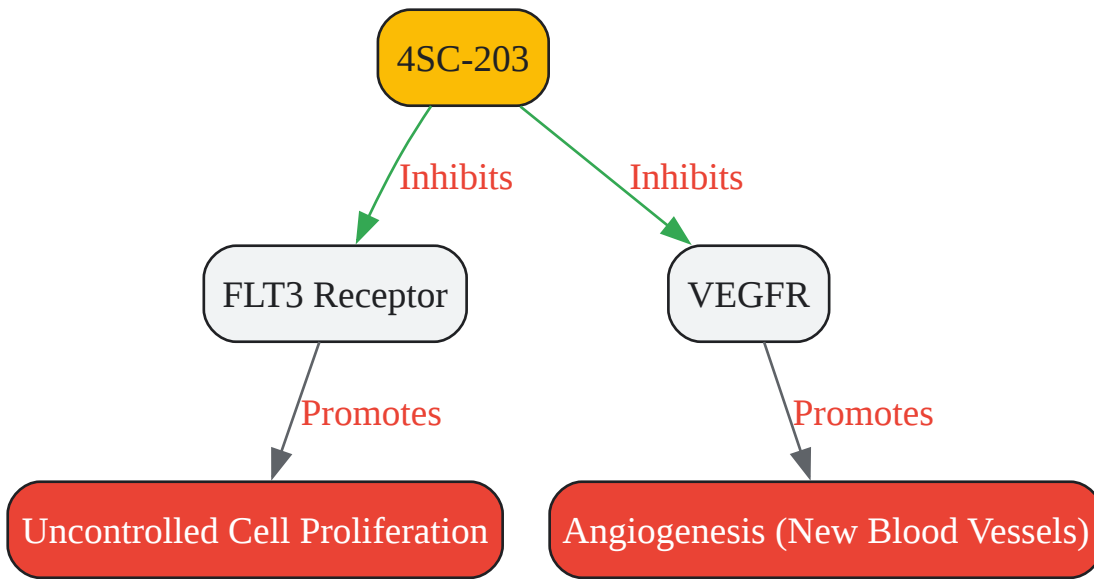
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The development of **4SC-203** was based on the rationale of targeting specific proteins that are crucial for the growth and survival of cancer cells.

- **FLT3 Inhibition:** FLT3 is a tyrosine kinase receptor that is mutated or overexpressed in the majority of Acute Myeloid Leukemia cases [1]. These mutations drive the uncontrolled proliferation of leukemic cells. **4SC-203** was designed to selectively inhibit FLT3 and its mutated forms [2].
- **VEGFR Inhibition:** VEGFRs are tyrosine kinase receptors that play a key role in angiogenesis, the process by which tumors develop new blood vessels to supply nutrients and oxygen [1]. By inhibiting VEGFR, **4SC-203** aimed to starve tumors of their blood supply.
- **Preclinical Evidence:** In vitro studies confirmed that **4SC-203** is a selective inhibitor of FLT3, its mutants, and VEGFRs, indicating its potential as an antineoplastic agent [2].

The following diagram illustrates the core mechanism of action of **4SC-203** based on its primary targets:



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Clinical Development and Phase I Trial

A Phase I, randomized, double-blind, placebo-controlled dose-escalation study was conducted in 60 healthy male volunteers to assess the safety, tolerability, and pharmacokinetics of **4SC-203** [3].

Key results from this trial are summarized below:

Study Aspect	Findings
Dosing	Ascending single intravenous doses from 0.041 to 2.5 mg/kg [3].
Safety & Tolerability	The drug was reported to be safe and well-tolerated. No dose-dependent increase in adverse events (AEs) and no Serious Adverse Events (SAEs) were observed [3].
Adverse Events	33% of volunteers experienced AEs, mostly mild in intensity, with only three events graded as moderate [3].
Pharmacokinetics (PK)	PK analysis showed an excellent dose-dependent increase in drug concentration, supporting further clinical development [3].

Following the Phase I study, a clinical trial (NCT01054937) was initiated in January 2010 to evaluate the drug in patients with Acute Myeloid Leukemia [2]. However, the development of **4SC-203** was discontinued around 2013, and resources were prioritized to other compounds in 4SC's pipeline, such as resminostat [1].

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References

1. NCATS Inxight Drugs — 4SC-203 [drugs.ncats.io]
2. 4SC-203 | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
3. 4SC Announces First-in-Man Phase I Results for 4SC-203 | Technology Networks [technologynetworks.com]

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